2,4,6-Trichloro-5-isopropylpyrimidine

Description

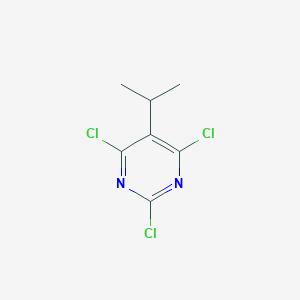

2,4,6-Trichloro-5-isopropylpyrimidine (CAS 1780-42-3) is a halogenated pyrimidine derivative characterized by three chlorine atoms at positions 2, 4, and 6, and an isopropyl group at position 5 of the pyrimidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity is influenced by the electron-withdrawing effects of the chlorine substituents and the steric bulk of the isopropyl group, which modulates nucleophilic substitution reactions .

Propriétés

IUPAC Name |

2,4,6-trichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSTWNQGHUOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290125 | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-42-3 | |

| Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine typically involves the chlorination of 5-isopropylpyrimidine. One common method includes the reaction of 5-isopropylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 6 positions on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trichloro-5-isopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated pyrimidine derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex pyrimidine structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,4,6-triamino-5-isopropylpyrimidine, while reduction may produce 2,4-dichloro-5-isopropylpyrimidine.

Applications De Recherche Scientifique

One of the primary applications of 2,4,6-trichloro-5-isopropylpyrimidine is in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various biologically active molecules.

Case Study: HIV Reverse Transcriptase Inhibitors

Research has indicated that derivatives of 2,4,6-trichloropyrimidine exhibit inhibitory activity against HIV reverse transcriptase. A notable study describes a method for preparing these inhibitors using appropriately substituted trichloropyrimidine compounds as starting materials . The ability to modify the pyrimidine structure allows for the development of new antiviral agents.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized in the formulation of herbicides and fungicides. Its chlorinated structure enhances its efficacy against a variety of pests and plant diseases.

Example: Development of Herbicides

The compound has been employed as a precursor in synthesizing herbicides that target specific biochemical pathways in plants. Its effectiveness stems from its ability to disrupt normal cellular functions in target species while minimizing effects on non-target organisms .

Research has shown that this compound possesses notable biological activities beyond its role as a synthetic intermediate. These include antimicrobial properties and potential applications in cancer therapy.

Antimicrobial Activity

Studies have demonstrated that compounds derived from trichloropyrimidine exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacterial strains and fungi, showing promising results that warrant further investigation for clinical applications .

Mécanisme D'action

The mechanism of action of 2,4,6-Trichloro-5-isopropylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s chlorinated structure allows it to interact with cellular membranes, potentially leading to increased permeability and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

The following table summarizes key pyrimidine derivatives structurally related to 2,4,6-Trichloro-5-isopropylpyrimidine, based on substituent patterns and similarity scores derived from chemical databases :

| Compound Name | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| 2,4,6-Trichloro-5-ethylpyrimidine | 111196-81-7 | Cl (2,4,6), Ethyl (5) | 0.82 |

| 2,4,6-Trichloro-5-methylpyrimidine | 1780-36-5 | Cl (2,4,6), Methyl (5) | 0.75 |

| 4-Chloro-5-isopropylpyrimidine | 1780-42-3 | Cl (4), Isopropyl (5) | 0.80 |

| 2,4-Dichloro-5-ethylpyrimidine | N/A | Cl (2,4), Ethyl (5) | 0.81 |

| 2,4,6-Trichloropyrimidine | 1780-38-7 | Cl (2,4,6) | 0.78 |

Key Observations :

- Substituent Effects : The ethyl derivative (similarity score 0.82) exhibits higher structural similarity to the target compound than the methyl analogue (score 0.75), reflecting the importance of alkyl chain length in electronic and steric properties .

- Chlorination Pattern : Reducing chlorine atoms (e.g., 4-Chloro-5-isopropylpyrimidine, similarity 0.80) lowers electrophilicity and reactivity compared to trichloro derivatives .

Physicochemical Properties

- Solubility : The isopropyl group reduces polarity, leading to lower solubility in polar solvents (e.g., water) compared to methyl or ethyl derivatives.

- Melting Point : Bulky substituents like isopropyl typically increase melting points due to enhanced crystal packing efficiency. For example, 2,4,6-Trichloro-5-methylpyrimidine (mp ~45°C) has a lower melting point than the isopropyl analogue (estimated mp ~60–70°C) .

Activité Biologique

2,4,6-Trichloro-5-isopropylpyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of three chlorine atoms and an isopropyl group attached to the pyrimidine ring, which influences its interaction with biological systems.

The chemical structure of this compound can be represented as follows:

This compound exhibits significant reactivity due to the presence of electronegative chlorine atoms, which can affect its biological interactions.

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, may act as inhibitors of various receptor tyrosine kinases (RTKs), which are critical in the signaling pathways that regulate cell proliferation and survival. Specifically, these compounds can inhibit kinases such as epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as breast and lung cancer .

Table 1: Summary of Biological Activities

Antifibrotic Activity

Another area of interest is the compound's potential role in treating fibrotic diseases. Studies suggest that it may act as an antagonist to lysophosphatidic acid (LPA) receptors, which are implicated in fibrosis-related conditions such as pulmonary fibrosis and liver fibrosis . This suggests that this compound could be beneficial in managing diseases characterized by excessive tissue scarring.

Antimicrobial Properties

Preliminary studies have shown that certain pyrimidine derivatives possess antimicrobial activity. For instance, derivatives based on similar chemical frameworks have been tested against various bacterial strains and fungi . The specific effectiveness of this compound requires further investigation but indicates a promising area for future research.

Case Studies

- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound effectively inhibited the growth of human cancer cell lines by targeting specific kinases involved in cell signaling pathways. The results indicated a dose-dependent response with significant growth inhibition at higher concentrations .

- Fibrosis Treatment in Animal Models : In a rat model of liver fibrosis, treatment with pyrimidine derivatives resulted in a marked reduction in fibrotic markers compared to control groups. This suggests a potential therapeutic application for managing fibrotic diseases .

Q & A

Q. What are the common synthetic routes for 2,4,6-Trichloro-5-isopropylpyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or formylation reactions. For example, reacting 2,4,6-trichloropyrimidine with isopropyl Grignard reagents under anhydrous conditions at low temperatures (e.g., −78°C) is a standard approach. Optimization includes controlling stoichiometry, using catalysts like copper(I) iodide, and maintaining inert atmospheres to prevent side reactions. Industrial-scale methods prioritize solvent selection (e.g., THF or DMF) and stepwise purification to enhance yield and purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify the isopropyl group (e.g., a triplet for CH groups at δ ~1.2 ppm in NMR) and chlorine substituent patterns. Coupling constants in NMR help confirm substitution positions .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of chlorine loss (e.g., isotopic clusters due to /) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability during experiments?

- Methodological Answer : Store in amber glass vials under nitrogen at −20°C to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., dried THF) during reactions. Safety protocols include fume hood use for handling and PPE (gloves, goggles) due to potential toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or varying reaction conditions. Use orthogonal analytical techniques (e.g., cross-validate NMR with X-ray crystallography or HPLC). For spectral contradictions, replicate experiments under controlled conditions (e.g., standardized solvent systems) and compare with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies are effective in minimizing decomposition or side reactions during the synthesis of this compound under varying experimental conditions?

- Methodological Answer :

- Temperature Control : Avoid exceeding −10°C during Grignard reactions to prevent thermal decomposition.

- Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups) during functionalization steps.

- Catalyst Screening : Test palladium or nickel catalysts to enhance selectivity in cross-coupling reactions .

Q. How does the surface adsorption behavior of this compound influence its reactivity in heterogeneous reaction systems, and how can this be experimentally quantified?

- Methodological Answer : Surface interactions (e.g., with silica or metal catalysts) can alter reaction kinetics. Use microspectroscopic imaging (AFM or ToF-SIMS) to map adsorption patterns. Quantify adsorption isotherms via quartz crystal microbalance (QCM) experiments under controlled humidity and temperature .

Q. What computational or experimental approaches are recommended to elucidate the electronic and steric effects of the isopropyl substituent on the reactivity of this compound?

- Methodological Answer :

- Computational : Perform DFT calculations to analyze frontier molecular orbitals (FMO) and electrostatic potential maps. Compare with simpler analogs (e.g., methyl-substituted derivatives) to isolate steric effects.

- Experimental : Conduct Hammett studies or kinetic isotope effect (KIE) experiments to probe electronic influences on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.